Product packaging for 1-Methylpyrrolidine-3-ethanol(Cat. No.:CAS No. 36763-96-9)

1-Methylpyrrolidine-3-ethanol

Cat. No.: B2512541
CAS No.: 36763-96-9
M. Wt: 129.203
InChI Key: HRVHWDLLWKMHNT-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis and Medicinal Chemistry

The pyrrolidine scaffold is a highly valued structural unit in drug discovery and development. nih.govfrontiersin.org Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a crucial aspect in designing molecules that can effectively interact with biological targets like enzymes and receptors. nih.gov This five-membered nitrogen heterocycle is a fundamental component of many natural alkaloids, including nicotine (B1678760) and hygrine, and is present in numerous FDA-approved drugs. nih.govwikipedia.org The amino acids proline and hydroxyproline, essential building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.orgmdpi.com

In organic synthesis, pyrrolidine derivatives are widely utilized as chiral auxiliaries, ligands for transition metals, and organocatalysts, facilitating the creation of new molecules with high stereoselectivity. nih.govresearchgate.net Their ability to act as both hydrogen bond donors and acceptors further enhances their utility in designing molecules with specific binding properties. pharmablock.com The inherent chirality of many pyrrolidine derivatives, especially those derived from natural sources like proline, makes them invaluable starting materials for the asymmetric synthesis of complex molecules. smolecule.com

The broad spectrum of biological activities associated with pyrrolidine-containing compounds, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, continually fuels research into novel derivatives. nih.gov

Research Rationale for Investigating N-Methylpyrrolidine-3-ethanol and Related Analogues

The rationale for investigating N-Methylpyrrolidine-3-ethanol and its analogues stems from the desire to explore new chemical entities with potentially enhanced or novel biological activities. The "N-methyl" group can significantly influence a molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

The ethanol (B145695) substituent at the 3-position of the pyrrolidine ring introduces a hydroxyl group, which can participate in hydrogen bonding interactions with biological targets. This functional group also provides a handle for further chemical modification, allowing for the synthesis of a diverse library of related compounds. The specific stereochemistry of these substituents can also play a critical role in their biological activity. smolecule.com

Research into analogues of N-Methylpyrrolidine-3-ethanol aims to understand structure-activity relationships (SAR), which dictate how modifications to the chemical structure affect its biological function. nih.gov By systematically altering the substituents on the pyrrolidine ring, chemists can fine-tune the properties of the molecule to optimize its therapeutic potential.

Overview of Academic Research Trajectories for Substituted Pyrrolidine Compounds

Current academic research on substituted pyrrolidine compounds is multifaceted and dynamic. A significant focus lies in the development of novel synthetic methodologies to access these structures with high efficiency and stereocontrol. tandfonline.comorganic-chemistry.org This includes the use of multicomponent reactions, cycloaddition reactions, and innovative catalytic systems. tandfonline.com

In the realm of medicinal chemistry, researchers are actively designing and synthesizing pyrrolidine derivatives as potential treatments for a wide range of diseases. This includes their investigation as enzyme inhibitors, with notable examples targeting dipeptidyl peptidase-4 (DPP-IV) for diabetes and α-amylase for managing blood glucose levels. nih.govfrontiersin.org Furthermore, their potential as anticancer, antimicrobial, and neuroprotective agents continues to be an active area of exploration. nih.govontosight.aiontosight.ai

Another prominent research trajectory involves the incorporation of pyrrolidine scaffolds into larger, more complex molecular architectures, such as spiro-compounds and hybrid molecules, to generate novel chemical entities with unique biological profiles. nih.gov The development of pyrrolidine-based organocatalysts for green and sustainable chemistry also represents a significant and growing area of academic interest. researchgate.net

Interactive Data Table: Properties of Selected Pyrrolidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Methylpyrrolidine-3-ethanol36763-96-9C7H15NO129.20-
1-Methyl-2-pyrrolidine ethanol67004-64-2C7H15NO129.20110-112 °C/14 mmHg
1-Methyl-3-pyrrolidinol13220-33-2C5H11NO101.15-
2-Pyrrolidineethanol19432-88-3C6H13NO115.17-
N-Methyl-2-pyrrolidone (NMP)872-50-4C5H9NO99.13202-204

Note: Data sourced from various chemical suppliers and databases. Boiling points at reduced pressure are indicated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B2512541 1-Methylpyrrolidine-3-ethanol CAS No. 36763-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHWDLLWKMHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalization of N Methylpyrrolidine 3 Ethanol As a Research Building Block

Utility of the Pyrrolidine-3-ethanol Moiety and its Derivatives in Complex Organic Molecule Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and pharmacologically active molecules. This five-membered nitrogen-containing heterocycle is favored due to its three-dimensional structure, which allows for effective exploration of pharmacophore space, a crucial aspect in drug design. The 1-Methylpyrrolidine-3-ethanol moiety serves as a valuable building block, providing both the key pyrrolidine core and two distinct functional handles for elaboration.

The synthesis of complex molecules often leverages such bifunctional building blocks. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the tertiary amine can act as a base or nucleophile. Chiral versions of this scaffold are particularly sought after for the asymmetric synthesis of biologically active compounds. The inherent functionalities of this compound allow it to be incorporated into larger, more complex structures, such as potential therapeutic agents or specialized materials, through multi-step synthetic sequences.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of Pyrrolidine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The pyrrolidine scaffold is extensively studied in this context, and this compound provides an excellent starting point for generating libraries of related compounds for SAR analysis. By systematically modifying different parts of the molecule, researchers can probe the interactions with biological targets and optimize properties like potency and selectivity.

The nitrogen atom in the 1-methylpyrrolidine (B122478) core is a key site for modification. Although it is already methylated, further N-alkylation can occur to form quaternary ammonium (B1175870) salts, which can alter the molecule's solubility and biological profile. A more common strategy in SAR studies involves the demethylation of the tertiary amine followed by re-alkylation or acylation with a diverse set of substituents.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by ruthenium or silver complexes, provides a green approach for the N-alkylation of amines using alcohols as alkylating agents. This method involves the temporary oxidation of the alcohol to an aldehyde, which then forms an iminium ion with a secondary amine (after demethylation), followed by reduction. This allows for the introduction of a wide array of alkyl groups onto the pyrrolidine nitrogen. Similarly, acylation of the secondary amine with various acyl chlorides or anhydrides would yield amides, introducing another point of diversity.

Table 1: Representative N-Alkylation Reactions

Catalyst System Amine Substrate Alkylating Agent Product Type Reference
Ruthenium(II) Complexes Aromatic/Aliphatic Amines Primary Alcohols Secondary/Tertiary Amines
Ag/Al₂O₃ with Base Aniline, Piperidine Primary Alcohols N-Alkylated Amines

The 2-hydroxyethyl side chain is a prime target for functionalization. The primary alcohol can undergo a variety of classical transformations to explore its impact on biological activity.

Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, introducing new functionalities

Mechanistic Investigations of Chemical Reactions Involving Pyrrolidine 3 Ethanol Derivatives

Elucidation of Reaction Pathways in Pyrrolidine (B122466) Synthesis

The synthesis of the pyrrolidine ring, a fundamental heterocyclic motif, can be achieved through various reaction pathways. Understanding these pathways is essential for the rational design of synthetic strategies leading to specific pyrrolidine derivatives.

One common approach involves the cyclization of acyclic precursors. For instance, the intramolecular cyclization of amino alcohols can be facilitated by reagents like thionyl chloride (SOCl₂), which circumvents the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org The investigation into the reaction pathways of this method has been a subject of study. organic-chemistry.org Another strategy involves the ring contraction of more readily available cyclic compounds like pyridines. A photo-promoted ring contraction of pyridines using silylborane has been reported to yield pyrrolidine derivatives. The mechanism of this reaction is understood to proceed through intermediates such as 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrrolidine derivatives in a single step. researchgate.net These reactions often proceed through the formation of key intermediates, such as azomethine ylides, which then undergo cycloaddition reactions. researchgate.nettandfonline.com For example, the one-pot, three-component reaction of 2H-chromene-3-carbaldehyde, isatin, and a secondary amino acid like L-proline in ethanol (B145695) can produce complex spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives via a 1,3-dipolar cycloaddition pathway. researchgate.net The mechanism of such reactions can be influenced by various factors, including the choice of solvent and the use of microwave irradiation. researchgate.nettandfonline.com

The synthesis of pyrrolidines can also be achieved through intramolecular C-H amination reactions. Biocatalytic approaches using engineered cytochrome P450 enzymes have been developed to construct chiral pyrrolidines from organic azides. acs.org Mechanistic studies, including kinetic isotope effect experiments, suggest that these enzymatic reactions proceed through a stepwise mechanism involving hydrogen atom abstraction followed by radical recombination. acs.org Similarly, copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a route to pyrrolidines. nih.govacs.org Mechanistic investigations have involved the isolation and characterization of key intermediates, such as a fluorinated copper(II) complex, to shed light on the reaction pathway. nih.gov

The table below summarizes various synthetic pathways for pyrrolidine derivatives and their key mechanistic features.

Reaction Type Key Mechanistic Steps/Intermediates Example Reference(s)
Intramolecular CyclizationDirect chlorination of amino alcoholsSynthesis of cyclic amines from amino alcohols using SOCl₂ organic-chemistry.org
Ring ContractionPhotochemical or thermal silyl (B83357) migrationSynthesis of pyrrolidine derivatives from pyridines and silylborane nih.gov
Multicomponent Reaction1,3-Dipolar cycloaddition of azomethine ylidesSynthesis of spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives researchgate.net
Biocatalytic C-H AminationStepwise hydrogen atom abstraction and radical reboundEnzymatic synthesis of chiral pyrrolidines from organic azides acs.org
Copper-Catalyzed C-H AminationFormation of a fluorinated copper(II) intermediateSynthesis of pyrrolidines from N-fluoride amides nih.gov

Insights into Catalytic Cycles and Stereocontrol Mechanisms

Catalysis plays a pivotal role in the synthesis of pyrrolidine derivatives, enabling efficient and stereoselective transformations. Understanding the catalytic cycles and the mechanisms of stereocontrol is fundamental to developing new and improved synthetic methods.

A significant area of research is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides a versatile method for the enantioselective synthesis of pyrrolidines. rsc.org This reaction allows for the construction of the pyrrolidine ring with control over multiple stereocenters. acs.org The stereochemical outcome of these reactions can often be tuned by the choice of catalyst and reaction conditions, leading to stereodivergent synthesis where different stereoisomers can be obtained from the same starting materials. rsc.org For example, the use of a silver carbonate (Ag₂CO₃) catalyst in the reaction of N-tert-butanesulfinylazadienes with azomethine ylides leads to highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The stereochemistry is induced by the chiral sulfinyl group. acs.org

Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams offers another powerful strategy for pyrrolidine synthesis. acs.org This method allows for the formation of a broad range of substituted pyrrolidines with high diastereoselectivity under mild conditions. acs.org Density functional theory (DFT) computations have been employed to elucidate the origin of the observed high regio- and diastereoselectivities in these cycloaddition reactions. acs.org

Catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines provides access to either C2- or C3-alkylated pyrrolidines depending on the metal catalyst used (cobalt or nickel, respectively). organic-chemistry.org These divergent methods utilize readily available catalysts and chiral BOX ligands to achieve high levels of stereocontrol. organic-chemistry.org

In the context of intramolecular C-H amination, copper complexes with tris(pyrazolyl)borate (Tpx) ligands have been shown to be effective precatalysts. nih.govacs.org The catalytic cycle is proposed to involve a Cu(I)/Cu(II) pathway. acs.org The nature of the substituents on the Tpx ligand can influence the efficiency of the catalyst. nih.gov Similarly, osmium-mediated catalytic oxidative cyclizations have been developed for the stereoselective synthesis of pyrrolidines. nih.gov

The following table provides examples of catalytic systems used in pyrrolidine synthesis and the key aspects of their stereocontrol mechanisms.

Catalytic System Reaction Type Mechanism of Stereocontrol Reference(s)
Silver Carbonate (Ag₂CO₃)1,3-Dipolar CycloadditionChiral auxiliary (N-tert-butanesulfinyl group) directs diastereoselectivity. acs.org
Iridium/Vaska's ComplexReductive Azomethine Ylide GenerationHigh intrinsic diastereoselectivity of the cycloaddition, rationalized by DFT. acs.org
Cobalt/Nickel with BOX ligandsHydroalkylation of 3-pyrrolinesCatalyst and ligand control both regioselectivity and enantioselectivity. organic-chemistry.org
Copper/Tris(pyrazolyl)borateIntramolecular C-H AminationLigand environment around the copper center influences reactivity. nih.govacs.org
Osmium ComplexesOxidative CyclizationNot detailed in the provided search results. nih.gov

Computational Chemistry Approaches in Understanding Pyrrolidine Reactivity and Selectivity

Computational chemistry has become an indispensable tool for gaining deep insights into the mechanisms, reactivity, and selectivity of chemical reactions involving pyrrolidine derivatives. nih.gov Techniques such as density functional theory (DFT) are widely used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. tuwien.atescholarship.org

For instance, DFT calculations have been instrumental in elucidating the reaction mechanism for the synthesis of pyrrolidinedione derivatives. rsc.orgresearchgate.net These studies have quantified the energy barriers for key steps such as Michael addition, Nef-type rearrangement, and cyclization, providing a detailed understanding of the reaction landscape. rsc.orgresearchgate.net In the iridium-catalyzed reductive generation of azomethine ylides, DFT computations have been used to explain the high regio- and diastereoselectivities observed in the subsequent cycloaddition reactions. acs.org

Computational studies are also crucial for understanding the factors that control selectivity in cycloaddition reactions. escholarship.org For example, in the 1,3-dipolar cycloaddition of nitrilimines, DFT calculations have been used to examine the different possible cycloaddition pathways and to understand the factors that favor the observed [3+2] product. researchgate.net The reactivity in these reactions is often controlled by the distortion energies required to reach the transition state geometry. escholarship.org

Furthermore, computational approaches are used to study the role of the solvent in chemical reactions. tuwien.at Microsolvation models, where a few solvent molecules are explicitly included in the quantum chemical calculations, can provide a more accurate description of solute-solvent interactions and their impact on reactivity and selectivity. tuwien.at

The application of computational chemistry extends to understanding the properties and potential applications of pyrrolidine-containing molecules. For example, DFT has been used to study the chemical reactivity of complex natural products containing the pyrrolidine scaffold. scirp.org

The table below highlights some key applications of computational chemistry in the study of pyrrolidine chemistry.

Computational Method Application Key Insights Gained Reference(s)
Density Functional Theory (DFT)Elucidation of reaction mechanismsCalculation of energy barriers for individual reaction steps (e.g., Michael addition, cyclization). rsc.orgresearchgate.net
DFT and Molecular Dynamics (MD)Understanding selectivity in cycloadditionsIdentification of ambimodal transition states and the role of distortion energies in controlling reactivity. escholarship.org
DFTRationalizing stereoselectivity in catalysisExplaining the origin of high regio- and diastereoselectivity in iridium-catalyzed reactions. acs.org
Quantum Chemical MicrosolvationModeling solvent effectsAssessing the impact of explicit solvent molecules on reaction pathways and energetics. tuwien.at

Advanced Analytical and Spectroscopic Characterization in Pyrrolidine 3 Ethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Methylpyrrolidine-3-ethanol. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. researchgate.net

For this compound, ¹H NMR spectroscopy reveals distinct signals for each unique proton in the molecule. The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., singlet, doublet, triplet, multiplet) provide information about neighboring protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. For instance, protons closer to electronegative atoms like oxygen or nitrogen are deshielded and appear at a higher chemical shift.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. researchgate.net Since the natural abundance of ¹³C is low, coupling between adjacent carbon atoms is negligible, resulting in simpler spectra where each peak typically represents a single carbon. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assembling the complete structure. nih.gov COSY spectra show correlations between coupled protons, helping to trace the connectivity within spin systems, such as the protons on the pyrrolidine (B122466) ring and the ethanol (B145695) side chain. HSQC spectra correlate each proton with the carbon atom it is directly attached to, providing definitive C-H assignments. nih.govmdpi.com

Predicted NMR Data for this compound

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on the known effects of the functional groups present in the molecule.

Atom Position (See Figure)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Justification
1 (N-CH₃)~2.3 (s)~42Singlet for the methyl group attached to nitrogen.
2, 5 (N-CH₂)~2.2-2.8 (m)~55, ~60Methylene groups adjacent to the nitrogen atom are deshielded.
3 (CH)~2.0-2.4 (m)~38Methine carbon on the pyrrolidine ring.
4 (CH₂)~1.5-1.9 (m)~30Methylene group on the pyrrolidine ring.
6 (CH₂-CH₂OH)~1.6-2.0 (m)~35Methylene group adjacent to the chiral center.
7 (CH₂-OH)~3.6 (t)~60Methylene group attached to the hydroxyl group, deshielded by oxygen.
8 (OH)Variable (s, broad)-Chemical shift is concentration and solvent-dependent; broad signal.

Note: s = singlet, t = triplet, m = multiplet. Predicted values are for a standard deuterated solvent like CDCl₃.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. In the context of this compound research, MS is vital for confirming product identity and for real-time monitoring of its synthesis. nih.govnih.gov

When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), the technique can separate the compound from a complex mixture before detection. researchgate.netnih.gov Electron Ionization (EI) is a common method used in GC-MS, which imparts high energy to the molecule, leading to predictable fragmentation patterns that serve as a "fingerprint" for the compound. nih.gov

The fragmentation of this compound is expected to be directed by its functional groups: the tertiary amine and the primary alcohol. libretexts.orgmiamioh.edu Key fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is readily cleaved. The predominant fragmentation is the loss of the largest alkyl group from the nitrogen, which in this case would involve the cleavage of the pyrrolidine ring, leading to a stable, nitrogen-containing cation. miamioh.edu A characteristic fragment at m/z 84, corresponding to the loss of the ethanol side chain, is expected. Another significant peak would be at m/z 57 or 42.

Alcohol Fragmentation: Primary alcohols can lose a water molecule (H₂O, mass 18). libretexts.org They also undergo cleavage of the C-C bond adjacent to the oxygen, which would result in the loss of a CH₂OH radical (mass 31). docbrown.info

Expected Mass Spectrometry Fragments for this compound (Molecular Weight: 129.2 g/mol )

m/z ValueProposed Fragment IonFragmentation Pathway
129[C₇H₁₅NO]⁺Molecular Ion (M⁺)
112[C₇H₁₃N]⁺Loss of OH radical and a proton
111[C₇H₁₂N]⁺Loss of H₂O (Dehydration)
98[C₆H₁₂N]⁺Loss of CH₂OH radical
84[C₅H₁₀N]⁺Alpha-cleavage, loss of C₂H₅O from the ring
57[C₃H₇N]⁺Further fragmentation of the pyrrolidine ring
42[C₂H₄N]⁺Cleavage of the N-methyl bond and ring fragmentation

For reaction monitoring, techniques like High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are particularly effective. acs.orgmdpi.com Multiple Reaction Monitoring (MRM) is a highly selective and sensitive targeted approach where a specific precursor ion (e.g., the molecular ion of this compound at m/z 129) is selected and fragmented, and then one or more specific product ions (e.g., m/z 84) are monitored. fda.govmdpi.comfrontiersin.org This allows for precise quantification of the compound in complex matrices, such as a crude reaction mixture, enabling researchers to track reaction progress and optimize conditions. fda.gov

Chromatographic Techniques for Purity and Isomeric Analysis (HPLC, GC, TLC)

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and purify the components of a mixture. researchgate.net For this compound, various chromatographic methods are employed to assess its purity and, crucially, to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. bund.de For a polar, basic compound like this compound, reversed-phase HPLC is a common choice. A C18 column would be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. bund.deup.ac.za The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is often necessary to ensure good peak shape for the basic amine. Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by mass spectrometry (LC-MS). acs.org

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. researchgate.net this compound can be analyzed by GC, typically using a capillary column with a polar stationary phase. nih.gov A Flame Ionization Detector (FID) provides excellent sensitivity, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds. nih.gov Coupling GC with a mass spectrometer (GC-MS) provides the highest confidence in identification. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing purity. crsubscription.com For this amino alcohol, a silica (B1680970) gel plate would be used as the stationary phase. A polar mobile phase, such as a mixture of dichloromethane/methanol or butanol/acetic acid/water, would be effective for separation. chromforum.org Visualization of the spots can be achieved using a variety of reagents, with ninhydrin (B49086) or potassium permanganate (B83412) stain being common choices for visualizing amines and alcohols, respectively. epfl.ch

Isomeric (Enantiomeric) Analysis: Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers ((R) and (S)). Separating these enantiomers is critical, as they may have different biological activities. This is achieved using chiral chromatography. nih.govsigmaaldrich.com

Chiral HPLC: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. nih.gov

Chiral GC: Similar to chiral HPLC, specialized chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, can resolve the enantiomers in the gas phase. gcms.cz

X-ray Crystallography for Absolute Stereochemistry Determination

While chromatographic techniques can separate enantiomers, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique maps the electron density of a crystalline solid, allowing for the precise three-dimensional arrangement of its constituent atoms to be determined.

The process begins with the growth of a high-quality single crystal of the compound, or a derivative of it. For this compound, if the native compound does not crystallize well, it can be converted into a salt with a chiral acid or an ester with a heavy atom to facilitate crystallization and analysis. The crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule is constructed. This map reveals the precise location of each atom in the crystal lattice. For determining absolute stereochemistry, anomalous dispersion is utilized. This effect, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causes slight differences in the diffraction pattern for the two enantiomers. By carefully analyzing these differences (often quantified by the Flack parameter), the true, unambiguous (R) or (S) configuration of the chiral center can be assigned. mdpi.com While no public crystal structure for this compound is available, studies on similar pyrrolidine derivatives have successfully used this method to confirm their structures and stereochemistry. mdpi.commdpi.com

Emerging Research Frontiers and Future Perspectives for N Methylpyrrolidine 3 Ethanol

Chemoinformatic and Computational Screening for New Applications of Pyrrolidine (B122466) Scaffolds

The advent of powerful computational tools has revolutionized the initial stages of drug discovery. Chemoinformatic and computational screening methods are now instrumental in identifying new applications for existing chemical scaffolds, including the pyrrolidine framework inherent in 1-Methylpyrrolidine-3-ethanol. These in silico approaches enable the rapid and cost-effective evaluation of vast virtual libraries of compounds against various biological targets, predicting their potential bioactivity and pharmacokinetic properties. nih.gov

Computational studies on related N-methylpyrrolidone (NMP) have provided insights into its interactions in aqueous solutions, which is crucial for understanding its behavior in biological systems. nih.gov Techniques such as molecular dynamics (MD) simulations and 2D ROESY spectra have been used to investigate the preferential location of water molecules and hydrogen bonding, which are key to molecular recognition. nih.gov For instance, studies on NMP revealed strong interactions with water, with a preferential location near the carbonyl group. nih.gov While this compound lacks a carbonyl group, these studies highlight the level of detail that computational methods can provide regarding solvation and intermolecular interactions.

Furthermore, in silico tools are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. beilstein-journals.org For a library of pyrrolidine-2,3-diones, for example, online tools were used to assess Caco-2 membrane permeability and intestinal absorption, critical indicators of a compound's potential as an oral drug. beilstein-journals.org Similar predictive models can be applied to this compound to forecast its drug-like properties and guide further experimental investigation. The use of computational repurposing campaigns, which involve screening existing compound libraries against new biological targets, has also proven to be a valuable strategy. worktribe.com By comparing the 2D and 3D similarity of a compound library to known ligands in databases like DrugBank and ChEMBL, potential new targets can be identified. worktribe.com

Integration with Automated Synthesis and High-Throughput Screening in Drug Discovery

The integration of automated synthesis and high-throughput screening (HTS) has dramatically accelerated the pace of drug discovery. nih.govdrugtargetreview.com This synergy allows for the rapid generation of large, diverse chemical libraries and their subsequent evaluation for biological activity, significantly shortening the timeline of the design-make-test-analyze (DMTA) cycle. drugtargetreview.comethz.ch The pyrrolidine scaffold is well-suited for such automated approaches due to the availability of various synthetic methodologies.

Automated synthesis platforms, including those utilizing microfluidics and robotic systems, enable the precise and reproducible creation of numerous derivatives. nih.govbris.ac.uk For instance, a fully automated, nanoscale synthesis of iminopyrrolidine-2-carboxylic acid derivatives was achieved using a positive-pressure-based low-volume dispensing technology, preparing over 1000 different compounds. nih.govresearchgate.net This highlights the potential for creating extensive libraries of pyrrolidine-based molecules, including analogs of this compound, for screening purposes. Such automation not only increases speed and reduces errors but also generates large datasets that can be leveraged by machine learning algorithms to refine future compound designs. nih.govresearchgate.net

Once synthesized, these libraries are subjected to HTS, where they are tested against a multitude of biological targets to identify "hits." thermofisher.com HTS can be performed on various platforms, from biochemical assays to cell-based models, and can screen thousands of compounds in a short period. drugtargetreview.comnih.gov The quality and diversity of the screening library are crucial for the success of an HTS campaign. thermofisher.comnih.gov Focused screening libraries, designed to target specific protein families like kinases or G-protein-coupled receptors, can also be employed to increase the probability of finding active compounds. thermofisher.com The data generated from HTS of a this compound-based library could quickly identify promising lead compounds for further optimization.

Exploration of Poly-hydroxylated and Functionalized Pyrrolidine Derivatives in Chemical Biology

The strategic functionalization of the pyrrolidine ring, particularly with hydroxyl groups, can significantly impact its biological activity and selectivity. Poly-hydroxylated pyrrolidine derivatives have emerged as a promising class of compounds in chemical biology, often mimicking the structures of natural sugars and acting as inhibitors of glycosidases and other carbohydrate-processing enzymes. nih.gov

The synthesis of these complex molecules often requires stereoselective methods to control the spatial arrangement of the hydroxyl groups, which is critical for their biological function. acs.org For example, the enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidines has been achieved from serine, demonstrating the ability to create highly functionalized and sterically congested pyrrolidine structures. acs.org Research has also focused on the synthesis of polyhydroxylated pyrrolidines that exhibit dual inhibitory activity, such as against both α-glucosidase and aldose reductase, which could be beneficial for treating multifactorial diseases like diabetes. nih.gov

The introduction of other functional groups onto the pyrrolidine scaffold can also lead to novel biological activities. The synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines has been reported, showcasing methods for asymmetric functionalization. tandfonline.com The development of efficient synthetic routes to various functionalized pyrrolidines is a continuous area of research, providing access to a wider range of chemical diversity for biological screening. mdpi.comnih.gov

Unexplored Biological Targets and Therapeutic Areas for Pyrrolidine-3-ethanol Scaffolds

While the pyrrolidine scaffold is present in many approved drugs, there remains a vast and underexplored landscape of potential biological targets and therapeutic areas for derivatives like this compound. frontiersin.orgnih.gov The versatility of the pyrrolidine ring suggests its potential for interacting with a wide range of protein targets beyond those already established. researchgate.net

Computational drug repurposing strategies can be employed to identify novel targets for existing pyrrolidine-containing compounds. worktribe.com By screening against databases of known protein structures and ligands, it is possible to generate hypotheses about new protein-ligand interactions that can then be validated experimentally. For example, a computational repurposing campaign on oxindole-based compounds identified several potential new targets, including vascular endothelial growth factor receptor 2 (VEGFR-2). worktribe.com

The pyrrolidine scaffold has been incorporated into molecules targeting a diverse array of diseases. For instance, pyrrolidine derivatives have been investigated as human β3 adrenergic receptor agonists, demonstrating the scaffold's utility in designing selective modulators of receptor function. nih.gov The pyrrolotriazinone scaffold, a related heterocyclic system, has shown potential as a starting point for designing inhibitors of various enzymes and receptor antagonists. nih.gov Furthermore, some pyrrolidine-2,3-dione (B1313883) scaffolds have demonstrated the ability to inhibit and eradicate bacterial biofilms, highlighting their potential in combating antibiotic resistance. nih.gov The exploration of this compound and its derivatives against a broader range of targets, including those involved in cancer, infectious diseases, and neurological disorders, could unveil novel therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-Methylpyrrolidine-3-ethanol, and what reagents are critical for its preparation?

  • Methodological Answer : The synthesis typically involves multi-step reduction and functionalization of pyrrolidine derivatives. For example:

  • Reduction : Lithium aluminum hydride (LiAlH₄) is commonly used to reduce ketones or esters to alcohols. For instance, pyridine derivatives can be reduced to alcohols under controlled conditions .
  • Purification : Recrystallization using ethanol or ethyl acetate is recommended to isolate the product .
    • Key Considerations : Monitor reaction temperature (e.g., reflux conditions) and stoichiometry to avoid over-reduction.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Physical Properties : Calculate McGowan’s characteristic volume (e.g., mcvol ≈ 0.85 cm³/mol for similar pyrrolidine alcohols) to predict retention indices in chromatography .
  • Spectroscopy : Use NMR to confirm the presence of hydroxyl (-OH) and methyl-pyrrolidine moieties. For example, δ ~3.5–4.0 ppm (hydroxy group) and δ ~1.2–1.5 ppm (methyl group) in 1^1H NMR.
  • Chromatography : HPLC with polar stationary phases can resolve enantiomeric impurities .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use chiral auxiliaries (e.g., (R)-pyrrolidine-3-methanol derivatives) or asymmetric hydrogenation catalysts to control stereochemistry .
  • Reaction Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature to enhance enantiomeric excess (ee). For example, low temperatures (0–5°C) improve selectivity in chiral reductions .
    • Data Interpretation : Compare optical rotation values and chiral HPLC traces with literature standards .

Q. How can conflicting data on reaction yields during scale-up synthesis be systematically addressed?

  • Methodological Answer :

  • Systematic Variation : Test parameters such as:
  • Microwave-assisted synthesis (e.g., 45–50°C for 4 hours) to improve efficiency and reproducibility .
  • Catalyst Loading : Incremental increases in NaBH₄ or LiAlH₄ to identify optimal stoichiometry .
  • Statistical Analysis : Apply factorial design experiments to isolate critical variables (e.g., temperature vs. reagent concentration) .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against target enzymes (e.g., elastase or kinases) using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays to assess affinity for GPCRs or neurotransmitter receptors .
  • Structure-Activity Relationships (SAR) : Modify the ethanol side chain (e.g., fluorination) and correlate changes with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.